

# The Triazine Chromophore in Iscotrizinol: A Technical Guide

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## Compound of Interest

Compound Name: *Iscotrizinol*

Cat. No.: *B143942*

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**Iscotrizinol**, known by its INCI name Diethylhexyl Butamido Triazone, is a highly effective and photostable organic UV filter. Its efficacy is rooted in the chemical structure of its core, a 1,3,5-triazine ring. This guide provides an in-depth technical examination of the triazine chromophore, its properties, and the methodologies used to characterize it, tailored for researchers, scientists, and drug development professionals.

## Core Chemical and Physical Properties

**Iscotrizinol** (CAS: 154702-15-5) is a large, oil-soluble molecule belonging to the triazine class of compounds.<sup>[1][2][3]</sup> The central 1,3,5-triazine ring, a six-membered heterocycle with three nitrogen and three carbon atoms, serves as the foundational chromophore.<sup>[1]</sup> This core is substituted with complex aromatic and aliphatic groups that enhance its UV absorption capabilities and solubility in cosmetic formulations.<sup>[1]</sup>

Property	Value	Reference
Chemical Formula	C <sub>44</sub> H <sub>59</sub> N <sub>7</sub> O <sub>5</sub>	[3]
Molecular Weight	765.98 g/mol	[2][3]
IUPAC Name	4,4'-[[6-[[4-[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, bis(2-ethylhexyl)benzoate	[3]
Synonyms	Diethylhexyl Butamido Triazone (DBT), Uvasorb HEB	[3][4]
Appearance	White to off-white powder	[1][4]
Solubility	Very soluble in oils and alcohols; insoluble in water	[3]

## The Triazine Chromophore and its Spectroscopic Signature

The defining characteristic of **Iscotrizinol** is its ability to absorb high-energy ultraviolet radiation. This function is performed by its chromophore, which comprises the system of conjugated double bonds within the triazine ring and its appended phenylamino groups.[1]

## Mechanism of UV Absorption

When a UV photon strikes the **Iscotrizinol** molecule, the energy is absorbed by the chromophore, causing an electron to be promoted from a ground state ( $S_0$ ) to a higher energy excited state ( $S_1$ ).[1][5] The molecule is designed to efficiently and rapidly dissipate this absorbed energy, primarily as thermal energy (heat), as the electron returns to its ground state. [1][3] This rapid deactivation pathway prevents the absorbed energy from initiating potentially harmful photochemical reactions, which contributes to **Iscotrizinol**'s exceptional photostability. [1][6]



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Caption: UV absorption and energy dissipation pathway in **Iscotrizinol**.

## Spectroscopic Data

**Iscotrizinol** is a highly efficient UVB absorber that also provides protection in the UVA II portion of the spectrum.<sup>[1][3][6]</sup> Its exceptional photostability is a key attribute; studies have shown it requires 25 hours of sun exposure to lose just 10% of its Sun Protection Factor (SPF) ability.<sup>[2][3][4]</sup>

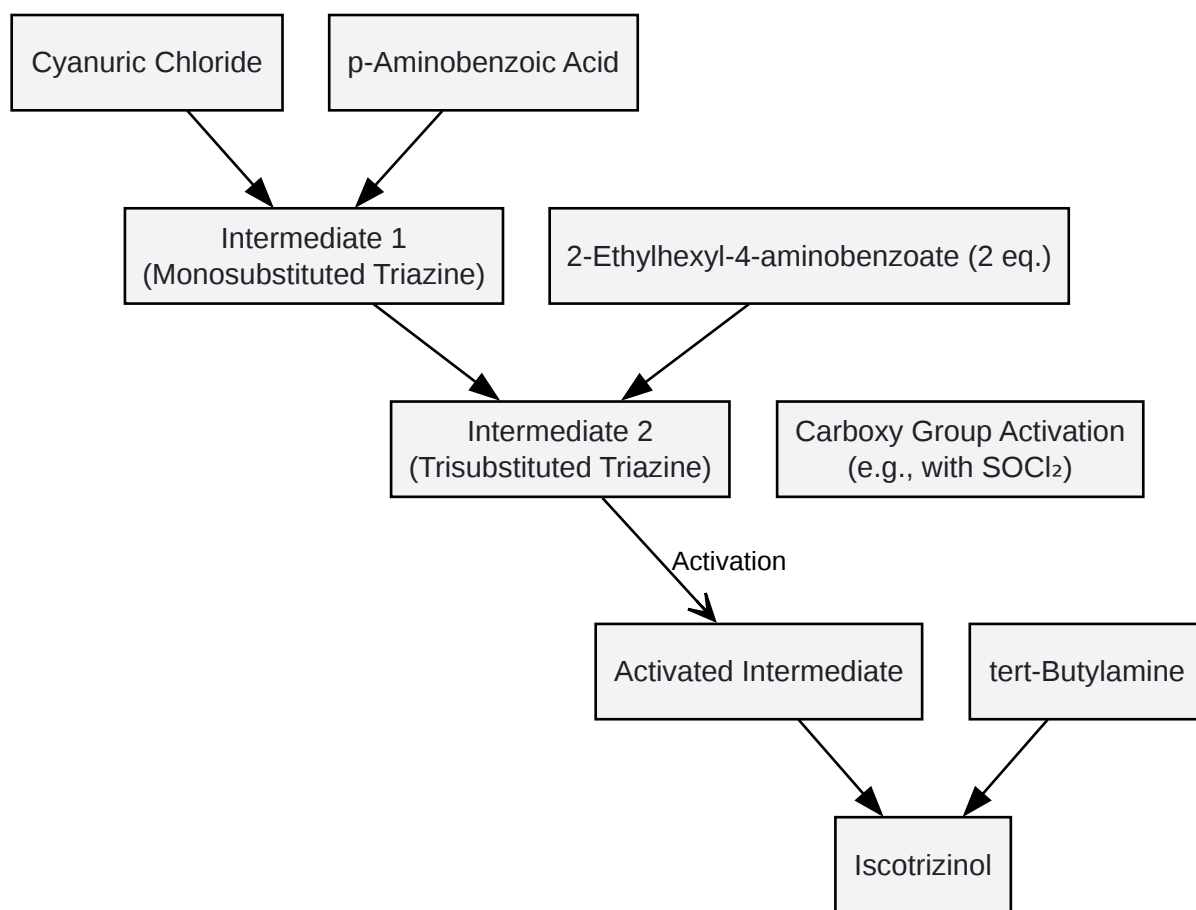
Parameter	Value	Conditions	Reference
Peak Absorption ( $\lambda_{\text{max}}$ )	310 nm	-	<sup>[2][3]</sup>
Absorption Range	~280 - 340 nm	Covers UVB and UVA II ranges	<sup>[1][4][6]</sup>
Specific Extinction (E1%, 1cm)	$\geq 1470$	at 311 nm in Ethanol	<sup>[4][7][8]</sup>
Molar Absorptivity ( $\epsilon$ )	$\sim 112,600 \text{ L mol}^{-1} \text{ cm}^{-1}$	Calculated from Specific Extinction	-
Photostability	10% SPF loss after 25 hours	Sun exposure	<sup>[2][3][4]</sup>
Max Approved Concentration	10%	EU, China	<sup>[1]</sup>

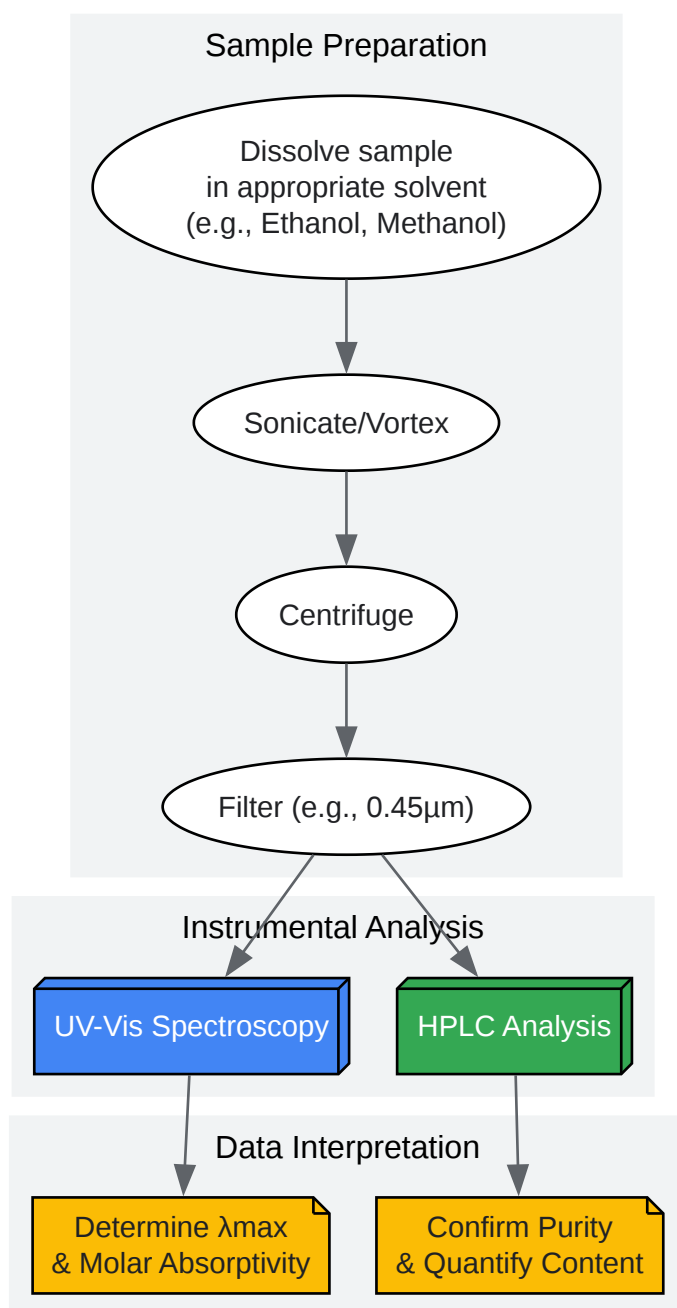
## Synthesis of the Iscotrizinol Core

The foundational structure of **Iscotrizinol** is synthesized through a multi-step process centered on the sequential nucleophilic aromatic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) starting material.<sup>[1]</sup> A patented method outlines a process that improves purity by strategically ordering the addition of the substituent groups.<sup>[9]</sup>

The process involves:

- Reaction of cyanuryl chloride with one equivalent of p-aminobenzoic acid.
- Reaction of the resulting intermediate with two equivalents of 2-ethylhexyl-4-aminobenzoate.
- Activation of the carboxylic acid group, for example, by forming an acyl chloride.
- A final reaction with tert-butylamine to yield the **Iscotrizinol** molecule.<sup>[9]</sup><sup>[10]</sup>





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- To cite this document: BenchChem. [The Triazine Chromophore in Iscotrizinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143942#understanding-the-triazine-chromophore-in-iscotrizinol]

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